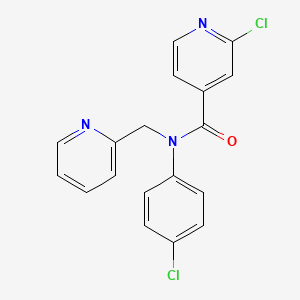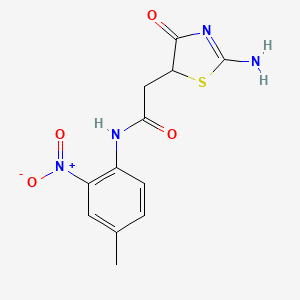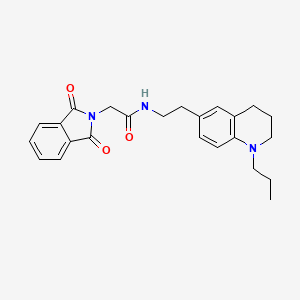
4-Cyclobutylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutylbutanoic acid is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the context of metabolic engineering strategies. For instance, Clostridium tyrobutyricum has been engineered to improve n-butanol and butyrate production from various substrates .Chemical Reactions Analysis
The chemical reactions involving similar compounds typically involve molecular hydrogen as the reducing agent. These reactions can be promoted by both heterogeneous and homogeneous catalysts .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Facile Synthesis of 4-Methylenebutanolides : The study by Yu et al. (2014) describes a method for the synthesis of 2-methylenecyclobutanones, which can undergo Baeyer–Villiger oxidation to produce 4-methylenebutanolides. This process involves the use of cyclobutanone and demonstrates the potential of 4-cyclobutyl compounds as building blocks in chemical synthesis (Yu et al., 2014).
Polymerization and Material Science : Zhang et al. (2013) report the synthesis and characterization of functional poly(4-hydroxybutyrate) using cyclobutane derivatives. This research highlights the application of such compounds in developing materials with controlled degradation properties (Zhang et al., 2013).
Synthesis of Cyclobutane Motifs in Natural Products : Wang and Lu (2018) discuss methods for assembling cyclobutane motifs in the synthesis of complex natural products. This research underscores the importance of cyclobutane derivatives in the field of organic chemistry and drug discovery (Wang & Lu, 2018).
Biochemical and Environmental Applications
Biochemical Effects in Mitochondrial Reactions : Senior and Sherratt (1968) explored the effects of cyclobutane-related compounds on mitochondrial reactions. This study provides insight into the biochemical interactions and potential medical applications of cyclobutane derivatives (Senior & Sherratt, 1968).
Environmental Chemistry and Atmospheric Studies : Praplan et al. (2012) used a cyclobutyl methyl ketone model to study the oxidation mechanism of pinonic acid, which is derived from α-pinene. This research is crucial for understanding atmospheric chemistry and the environmental impact of such compounds (Praplan et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The field of chemical theory and computation is advancing rapidly, with the development of high-performance computational facilities and artificial intelligence approaches. The future may see more detailed databases, effective data sharing strategies, and deep learning workflows . In addition, the catalytic reduction of carboxylic acid derivatives has seen rapid development in recent years .
Propiedades
IUPAC Name |
4-cyclobutylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)6-2-5-7-3-1-4-7/h7H,1-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXYADVJHCGXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

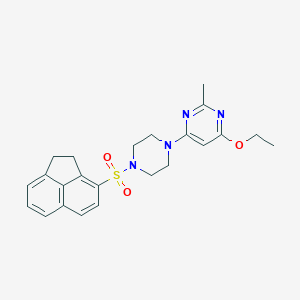
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)
![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2589040.png)
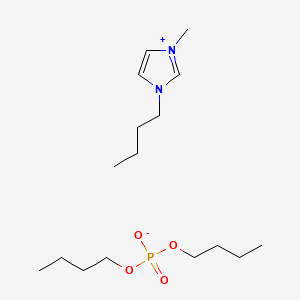
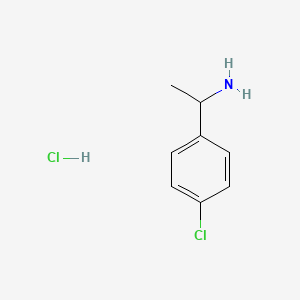
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2589050.png)

![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)

